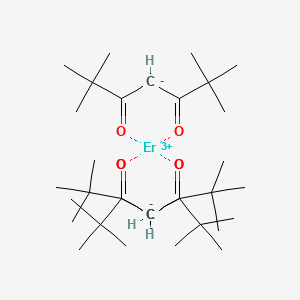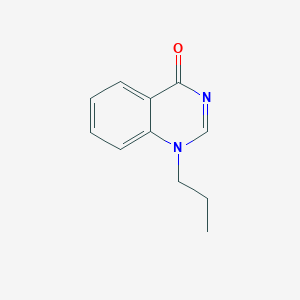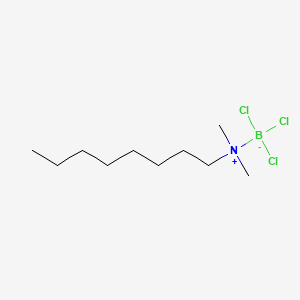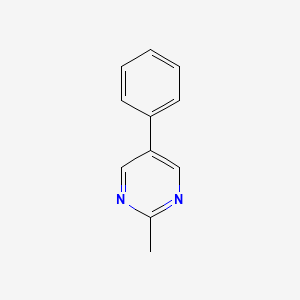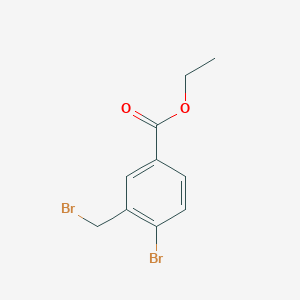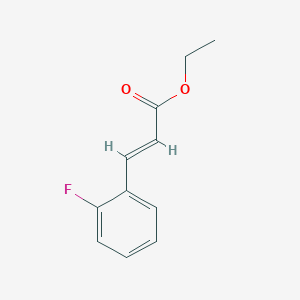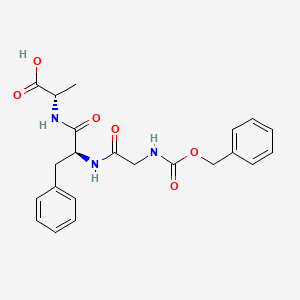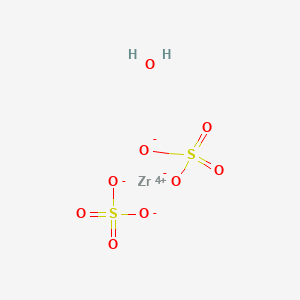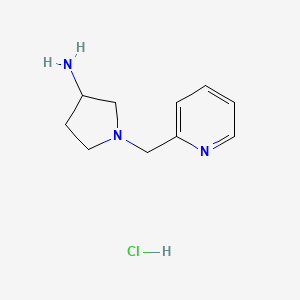
1-(2-Nitrophenyl)-3-(propan-2-yl)urea
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(2-Nitrophenyl)-3-(propan-2-yl)urea” is not available in the search results .Chemical Reactions Analysis
Specific information on the chemical reactions involving “this compound” is not available .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the search results .Scientific Research Applications
Hydrogel Formation and Morphology Tuning
Research by Lloyd and Steed (2011) explores the formation of hydrogels by a similar compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, in various acidic environments. The study highlights the gelation process's sensitivity to the anion identity, enabling the tuning of the gels' physical properties, such as elasticity and morphology, through the choice of acid used for protonation. This anion-dependent gelation process offers a way to adjust the gel properties for specific applications (Lloyd & Steed, 2011).
Anion Interaction and Urea Deprotonation
Boiocchi et al. (2004) detail the interaction of 1,3-bis(4-nitrophenyl)urea with various anions, leading to the formation of complexes through hydrogen bonding. Notably, the fluoride ion induces deprotonation of the urea, altering its charge state and possibly its reactivity and solubility. This behavior underscores the potential for designing selective anion sensors or catalysts based on urea derivatives (Boiocchi et al., 2004).
Solvolysis Catalysis
The work by Belzile, Neverov, and Brown (2014) investigates the Cu(II)-ion-catalyzed solvolysis of N,N-bis(2-picolyl)ureas, providing insights into metal-ion-assisted catalytic processes. Their findings suggest potential applications in synthetic organic chemistry, especially for reactions requiring specific cleavage points or catalytic conditions (Belzile, Neverov, & Brown, 2014).
Energetic Materials Development
Axthammer, Klapötke, and Krumm (2016) describe the synthesis and properties of high energetic materials containing the 1,1,1-trinitropropan-2-yl moiety, including urea derivatives. Their research contributes to the development of new oxidizers for propellants and explosives, highlighting the versatility of nitrophenyl-urea compounds in high-energy material science (Axthammer, Klapötke, & Krumm, 2016).
Antimicrobial Activity
Madesclaire et al. (2012) synthesized urea derivatives from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, showing significant antimicrobial activity against specific bacterial strains. This study opens pathways for the development of new antimicrobial agents based on urea derivatives (Madesclaire et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-nitrophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7(2)11-10(14)12-8-5-3-4-6-9(8)13(15)16/h3-7H,1-2H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLONQUZHJQIGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



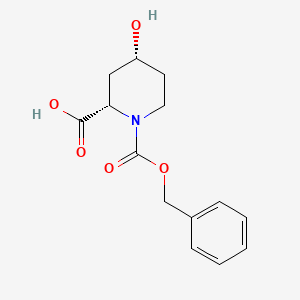
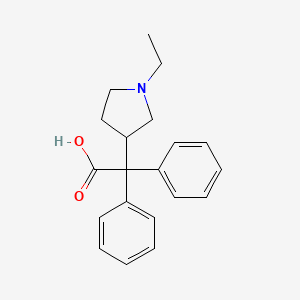
![tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B3261727.png)

